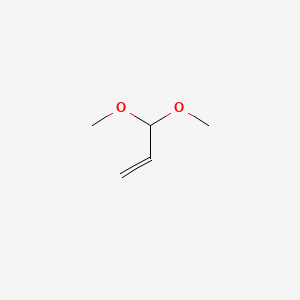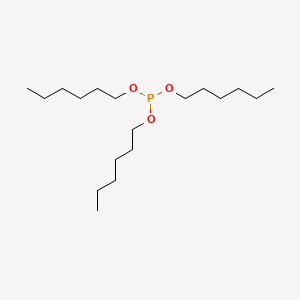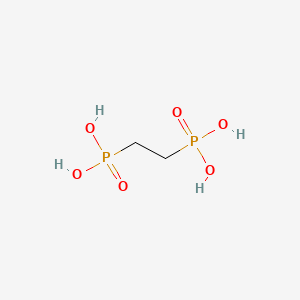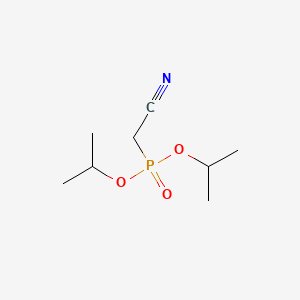
Phosphonate de cyanométhyl diisopropyle
Vue d'ensemble
Description
Diisopropyl (cyanomethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon-containing groups and often exhibit a range of biological activities and applications in chemical synthesis.
Synthesis Analysis
The synthesis of diisopropyl (cyanomethyl)phosphonate-related compounds involves various chemical reactions that allow for the introduction of the phosphonate group into the molecule. For instance, the synthesis of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate was achieved through an addition reaction of diisopropyl phosphite and N-(4-cyanopyrazole-3-yl)-2-hydroxylphenyl-imine . This method represents a typical approach to synthesizing phosphonate derivatives, where the phosphite acts as a nucleophile attacking an electrophilic carbon.
Molecular Structure Analysis
The molecular structure of diisopropyl phosphonate derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of diisopropyl phthalide-3-phosphonate shows that the cyclic part of the molecule is essentially planar, and the diisopropyl groups are oriented differently with respect to the ring system . Similarly, the structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate reveals that the pyrazole and benzene moieties are approximately coplanar, with a significant dihedral angle between the planes .
Chemical Reactions Analysis
Diisopropyl phosphonate derivatives can undergo various chemical reactions, including sigmatropic rearrangements. For instance, diisopropyl (allylthiomethyl)phosphonates have been shown to undergo [2,3]-sigmatropic rearrangement, which can be initiated via carbanions or sulfonium ylides . This type of rearrangement is a valuable synthetic tool as it allows for the formation of new carbon-phosphorus bonds and the introduction of functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropyl phosphonate derivatives are influenced by their molecular structure. The crystallographic data for diisopropyl phthalide-3-phosphonate indicate a triclinic crystal system with specific angles and dimensions, which can affect the compound's solubility, melting point, and other physical properties . The presence of intermolecular hydrogen bonds, as observed in the crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate, can also influence the compound's stability and reactivity .
Applications De Recherche Scientifique
NCCH2P(O)[OCH(CH3)2]2 NCCH_2P(O)[OCH(CH_3)2]_2 NCCH2P(O)[OCH(CH3)2]2
et Numéro CAS : 21658-95-7. Il a plusieurs applications en recherche scientifique, que je détaillerai ci-dessous dans des sections distinctes.Synthèse organique
Phosphonate de cyanométhyl diisopropyle: est couramment utilisé comme réactif en synthèse organique. Il est particulièrement utile dans la réaction de Horner-Wadsworth-Emmons (réaction HWE), qui est utilisée pour convertir les aldéhydes et les cétones en alcènes {_svg_1}. Cette réaction est précieuse pour la création de doubles liaisons carbone-carbone de manière contrôlée et prévisible.
Chimie analytique
En chimie analytique, This compound peut être analysé par chromatographie liquide haute performance en phase inverse (HPLC). Cela permet la mesure et la caractérisation précises du composé dans divers mélanges, ce qui est essentiel pour le contrôle de la qualité dans les processus industriels .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds like diisopropyl methylphosphonate have been found to interact with enzymes such as parathion hydrolase .
Mode of Action
It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This suggests that Diisopropyl (cyanomethyl)phosphonate may interact with its targets in a similar manner, potentially inhibiting their function.
Biochemical Pathways
Phosphonates, including Diisopropyl (cyanomethyl)phosphonate, are known to affect various biochemical pathways. For instance, they can be utilized by microbes as a source of phosphorus, affecting both C-P lyase and phosphonatase degradative pathways
Result of Action
Given that phosphonates can inhibit metabolic enzymes , it’s plausible that Diisopropyl (cyanomethyl)phosphonate could have similar effects, potentially disrupting normal cellular processes.
Propriétés
IUPAC Name |
2-di(propan-2-yloxy)phosphorylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIIJHQSUNBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC#N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176042 | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Diisopropyl cyanomethylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
21658-95-7, 58264-04-3 | |
| Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



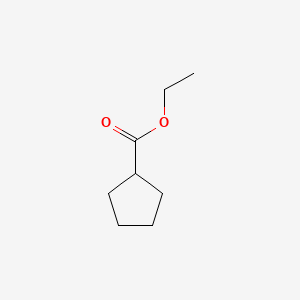


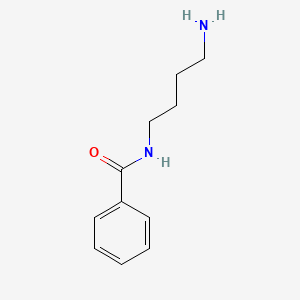





![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)
